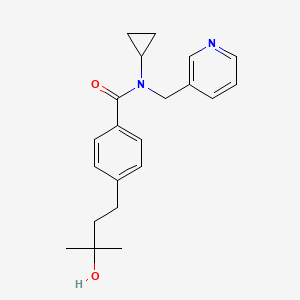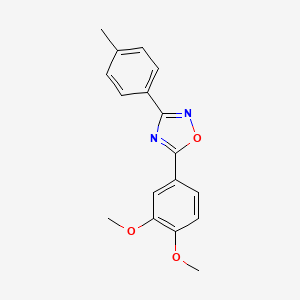![molecular formula C15H20N6O2 B5559232 5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions, utilizing starting materials that include pyrimidine and pyrazole precursors. Microwave irradiative cyclocondensation has been highlighted as an efficient method for synthesizing pyrimidine-linked pyrazole heterocyclic compounds, demonstrating the utility of this approach in creating complex molecules efficiently (Deohate & Palaspagar, 2020).
Molecular Structure Analysis
The molecular structure of related pyrazolo[1,5-a]pyrimidine compounds has been elucidated through crystallographic studies, revealing intramolecular hydrogen bonding patterns that contribute to their stability and reactivity. For instance, certain derivatives have been shown to form almost planar rings due to these hydrogen bonds, highlighting the intricate molecular geometry characteristic of this class (Wu et al., 2005).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation and intramolecular cyclization, which are crucial for their synthesis and functionalization. The reactivity of these compounds can be influenced by substituents on the pyrazole and pyrimidine rings, affecting their potential applications. An example of this reactivity is demonstrated through the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, offering insights into the versatile chemistry of this scaffold (Bruni et al., 1994).
Applications De Recherche Scientifique
Synthesis and Biological Activities
Insecticidal and Antibacterial Potential : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds demonstrated significant potential against Pseudococcidae insects and various microorganisms, suggesting their utility in agricultural and medical applications (Deohate & Palaspagar, 2020).
Anticancer Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. For example, compounds with modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold exhibited potent inhibitory activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (Abdellatif et al., 2014).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized for their antimicrobial and anticancer activity. These compounds displayed higher activity compared to standard drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Chemical Synthesis and Characterization
Efficient Synthesis Methods : Studies have focused on developing efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives using microwave irradiation, ultrasound irradiation, and other innovative techniques. These methods offer advantages in terms of reaction time, yield, and environmental impact (Kaping, Helissey, & Vishwakarma, 2020).
Structural Elucidation and Reactivity : The structural characterization and reactivity of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied. X-ray crystallography, NMR, and mass spectrometry have been utilized to ascertain the chemical structures and investigate the reactivity of these compounds under various conditions (Bruni et al., 1994).
Propriétés
IUPAC Name |
5-ethyl-2,3-dimethyl-N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-12-8-13(21-14(17-12)9(2)10(3)18-21)16-6-7-22-15-11(4)19-23-20-15/h8,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAXQOAHAJBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCCOC3=NON=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-YL)oxy]ethyl}pyrazolo[1,5-A]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)
![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)
![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)



![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)
![2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)